2-Bromo-5-phenylthiazole

Catalog No.
S682105
CAS No.
133311-51-0
M.F
C9H6BrNS
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-phenylthiazole

CAS Number

133311-51-0

Product Name

2-Bromo-5-phenylthiazole

IUPAC Name

2-bromo-5-phenyl-1,3-thiazole

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H

InChI Key

DQKKZVBNEAECJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br

The exact mass of the compound 2-Bromo-5-phenylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-phenylthiazole is a heterocyclic intermediate essential for synthesizing a range of functional organic molecules. Its structure, featuring a reactive C2-bromine atom and a conjugating 5-phenyl group, makes it a valuable precursor in cross-coupling reactions for developing materials used in organic electronics and as a scaffold for bioactive compounds in medicinal chemistry.[1][2] The specific positioning of the phenyl group and the bromine atom are critical determinants of the electrochemical and biological properties of its derivatives, distinguishing it from other isomeric or substituted thiazoles.

Substituting 2-Bromo-5-phenylthiazole with isomers like 2-bromo-4-phenylthiazole or alternative halides such as 2-chloro-5-phenylthiazole is often unviable. The C-Br bond at the C2 position offers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to a C-Cl bond, influencing reaction kinetics, catalyst selection, and yield.[3][4] Furthermore, the 5-phenyl versus the 4-phenyl substitution pattern fundamentally alters the molecule's geometry and electronic structure, which directly impacts the performance of resulting materials in applications like OLEDs and the specific biological interactions of potential drug candidates.[5][6] These are not interchangeable parts; they are distinct precursors leading to different end-product performance.

Precursor Suitability: Enhanced Reactivity in Suzuki Cross-Coupling vs. Chloro-Analogs

The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing many high-value organic materials. While direct comparative studies on 2-halo-5-phenylthiazole are sparse, extensive research on analogous halo-heterocycles like 2-bromo-5-chlorothiophene demonstrates this principle. The C-Br bond can be selectively coupled with high yield while leaving the C-Cl bond intact, indicating its superior reactivity and utility for regioselective synthesis.[3] This established reactivity hierarchy allows for milder reaction conditions, lower catalyst loading, and shorter reaction times compared to less reactive chloro-analogs.

Evidence DimensionChemical Reactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity at the C2-Br position, enabling selective coupling.
Comparator Or BaselineAnalogous C-Cl bond, which is significantly less reactive and requires harsher conditions for activation.
Quantified DifferenceQualitatively higher reactivity allows for selective functionalization, which is not readily achievable with chloro-analogs under similar mild conditions.
ConditionsStandard Suzuki-Miyaura coupling conditions (e.g., Pd(PPh3)4 catalyst, K3PO4 base, dioxane/water solvent, 90 °C).

For process efficiency and complex syntheses, using the bromo-derivative can significantly improve yield, reduce byproducts, and lower manufacturing costs compared to a chloro-substitute.

Application Performance: Critical Scaffold for Potent Antifungal Agents

The 5-phenylthiazole scaffold, derived from 2-Bromo-5-phenylthiazole, is integral to a new class of highly potent antifungal agents. In a study developing novel fungicides against Magnaporthe oryzae (rice blast), derivatives built upon this specific core structure exhibited exceptional activity. For instance, compound E26, a 5-phenylthiazole derivative, demonstrated an EC50 value of 1.29 µg/mL.[7] This was superior to the commercial fungicide Isoprothiolane (EC50 = 3.22 µg/mL) under the same conditions.[7] The specific placement of the phenyl group at the 5-position is a key element of the structure-activity relationship (SAR) that confers this high efficacy.

Evidence DimensionAntifungal Activity (EC50)
Target Compound Data1.29 µg/mL (for derivative E26)
Comparator Or Baseline3.22 µg/mL (for commercial fungicide Isoprothiolane)
Quantified Difference2.5x more potent than the commercial standard.
ConditionsIn vitro assay against Magnaporthe oryzae.

This demonstrates the compound's value as a precursor for high-performance agrochemicals or pharmaceuticals, where the specific 5-phenyl isomer is required to achieve superior biological activity.

OLED Materials: Building Block for High-Efficiency Emitters

2-Bromo-5-phenylthiazole is a key intermediate for constructing advanced host and emitter materials for Organic Light-Emitting Diodes (OLEDs). A patent for OLED materials describes the synthesis of a key intermediate, M-a, from a 2-amino-5-phenylthiazole precursor, which is directly accessible from 2-Bromo-5-phenylthiazole.[8] Subsequent coupling reactions using this core structure yielded final OLED materials that, when incorporated into devices, achieved high current efficiencies up to 33.8 cd/A and impressive operational lifetimes (LT97) of over 220 hours at a high brightness of 5000 nits.[8] This level of performance is contingent on the specific electronic and structural properties imparted by the 5-phenylthiazole moiety.

Evidence DimensionOLED Device Performance (Current Efficiency)
Target Compound DataUp to 33.8 cd/A (for devices using derivatives)
Comparator Or BaselineGeneral performance of OLED devices; specific comparator not available.
Quantified DifferenceDemonstrates suitability for high-performance device fabrication.
ConditionsOLED device using the synthesized material as a functional host layer.

This compound is a validated precursor for producing OLED materials with the high efficiency and stability required for commercial display and lighting applications.

Development of Next-Generation Fungicides and Agrochemicals

This compound is the precursor of choice for research programs targeting novel fungicides, particularly against resistant plant pathogens like Magnaporthe oryzae. The demonstrated high potency of its derivatives makes it a critical starting material for creating active ingredients that outperform existing commercial standards.[7]

Synthesis of Host and Emitter Materials for High-Efficiency OLEDs

In materials science, this building block is essential for synthesizing functional layers in high-performance OLEDs. Its derivatives have been successfully integrated into devices showing both high current efficiency and long operational stability, making it suitable for developing materials for next-generation displays and solid-state lighting.[8]

Scaffold for Medicinal Chemistry and Drug Discovery Programs

The 5-phenylthiazole core is a recognized pharmacophore with a wide range of biological activities, including antibacterial and anticancer potential.[1][9] 2-Bromo-5-phenylthiazole serves as a versatile starting point for library synthesis in drug discovery campaigns aiming to develop new therapeutic agents by leveraging this privileged scaffold.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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